3,5-diethyl-1-methyl-1H-pyrazole-4-carboxylic acid
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Overview
Description
3,5-diethyl-1-methyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound with the molecular formula C9H14N2O2. It is part of the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry . This compound is characterized by its unique structure, which includes a pyrazole ring substituted with ethyl and methyl groups, as well as a carboxylic acid functional group.
Mechanism of Action
Target of Action
The primary target of 3,5-diethyl-1-methyl-1H-pyrazole-4-carboxylic acid is succinate dehydrogenase (SDH) . SDH is a key enzyme in the citric acid cycle and the electron transport chain, playing a crucial role in cellular respiration .
Mode of Action
This compound acts as an inhibitor of succinate dehydrogenase . By binding to the SDH, it prevents the enzyme from catalyzing the oxidation of succinate to fumarate, disrupting the citric acid cycle and the electron transport chain .
Biochemical Pathways
The inhibition of succinate dehydrogenase by this compound affects the citric acid cycle and the electron transport chain . This disruption leads to a decrease in ATP production, affecting energy-dependent processes within the cell .
Pharmacokinetics
The compound’s effectiveness as a succinate dehydrogenase inhibitor suggests it is able to reach its target within the cell .
Result of Action
The inhibition of succinate dehydrogenase by this compound leads to a disruption in cellular respiration . This can result in cell death, making the compound potentially useful as a fungicide .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, potentially influencing its ability to cross cell membranes and reach its target . Additionally, the presence of other substances in the environment could potentially interact with the compound, affecting its stability or efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-diethyl-1-methyl-1H-pyrazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method starts with the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring. Subsequent alkylation with ethyl iodide and methyl iodide introduces the ethyl and methyl groups at the 3 and 1 positions, respectively .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of the cyclization and alkylation steps .
Chemical Reactions Analysis
Types of Reactions
3,5-diethyl-1-methyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The ethyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group can yield pyrazole-4-carboxylates, while reduction can produce pyrazole-4-methanol .
Scientific Research Applications
3,5-diethyl-1-methyl-1H-pyrazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor antagonists.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the development of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
3,5-dimethyl-1H-pyrazole-4-carboxylic acid: Similar structure but with methyl groups instead of ethyl.
3-ethyl-1-methyl-1H-pyrazole-4-carboxylic acid: Similar structure but with only one ethyl group.
1-methyl-1H-pyrazole-4-carboxylic acid: Lacks the ethyl groups.
Uniqueness
3,5-diethyl-1-methyl-1H-pyrazole-4-carboxylic acid is unique due to the presence of both ethyl and methyl groups, which can influence its reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
3,5-diethyl-1-methylpyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-4-6-8(9(12)13)7(5-2)11(3)10-6/h4-5H2,1-3H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYBAKHGVIFJBIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NN1C)CC)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1171627-40-9 |
Source
|
Record name | 3,5-diethyl-1-methyl-1H-pyrazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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